(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid (E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 109857-48-9
VCID: VC20833171
InChI: InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+
SMILES: C(C=CC(CF)(C(=O)O)N)N=C(N)N
Molecular Formula: C7H13FN4O2
Molecular Weight: 204.2 g/mol

(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid

CAS No.: 109857-48-9

Cat. No.: VC20833171

Molecular Formula: C7H13FN4O2

Molecular Weight: 204.2 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-amino-2-(fluoromethyl)-5-guanidinopent-3-enoic acid - 109857-48-9

Specification

CAS No. 109857-48-9
Molecular Formula C7H13FN4O2
Molecular Weight 204.2 g/mol
IUPAC Name (E)-2-amino-5-(diaminomethylideneamino)-2-(fluoromethyl)pent-3-enoic acid
Standard InChI InChI=1S/C7H13FN4O2/c8-4-7(11,5(13)14)2-1-3-12-6(9)10/h1-2H,3-4,11H2,(H,13,14)(H4,9,10,12)/b2-1+
Standard InChI Key UDWPEHOXJIIOEY-OWOJBTEDSA-N
Isomeric SMILES C(/C=C/C(CF)(C(=O)O)N)N=C(N)N
SMILES C(C=CC(CF)(C(=O)O)N)N=C(N)N
Canonical SMILES C(C=CC(CF)(C(=O)O)N)N=C(N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator